molecular formula C9H13ClN6 B562985 Cyanazine-d5 CAS No. 1190003-29-2

Cyanazine-d5

Cat. No.: B562985
CAS No.: 1190003-29-2
M. Wt: 245.726
InChI Key: MZZBPDKVEFVLFF-SGEUAGPISA-N
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Description

Cyanazine-d5 is a deuterated form of cyanazine, a synthetic triazine herbicide widely used to control broadleaf weeds and grasses in agricultural crops. The molecular formula of this compound is C9H8D5ClN6, and it has a molecular weight of 245.72. This compound is primarily used in research settings, particularly in the field of proteomics .

Mechanism of Action

Target of Action

Cyanazine-d5, like its parent compound Cyanazine, is a herbicide that belongs to the group of triazines . The primary target of this compound is the photosynthetic pathway in plants . It inhibits photosynthesis, thereby preventing the growth of unwanted vegetation, especially various types of weeds, grasses, and woody plants .

Mode of Action

This compound interacts with its targets by inhibiting photosynthesis . This inhibition occurs as this compound binds to the photosynthetic apparatus within the plant cells, disrupting the normal flow of electrons during the light-dependent reactions of photosynthesis . This disruption prevents the plant from converting light energy into chemical energy, leading to the death of the plant .

Biochemical Pathways

The primary biochemical pathway affected by this compound is photosynthesis . By inhibiting this pathway, this compound disrupts the plant’s ability to produce ATP and NADPH, two molecules essential for the light-independent reactions of photosynthesis . These reactions are responsible for the conversion of carbon dioxide into glucose, a crucial process for the plant’s growth and survival .

Pharmacokinetics

It can be inferred that, like cyanazine, this compound is likely to be absorbed by plants through the roots and leaves and distributed throughout the plant via the xylem

Result of Action

The molecular and cellular effects of this compound’s action result in the death of the plant. By inhibiting photosynthesis, this compound starves the plant of the energy it needs to grow and survive . This leads to the wilting and eventual death of the plant, effectively controlling the growth of unwanted vegetation .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as soil type, temperature, rainfall, and sunlight can affect the absorption, distribution, and degradation of this compound in the environment . For instance, this compound is moderately soluble in water and can be persistent in water systems . Therefore, in environments with high rainfall or irrigation, there may be an increased risk of this compound leaching into groundwater . Additionally, this compound’s efficacy can be influenced by the specific types of plants present in the environment, as different plant species have varying levels of sensitivity to this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyanazine-d5 can be synthesized by reacting cyanuric chloride with ethylamine and 2-amino-2-methylpropionitrile. The deuterium atoms are introduced during the synthesis process to replace specific hydrogen atoms, resulting in the deuterated form .

Industrial Production Methods: The industrial production of this compound involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms. The reaction conditions typically include controlled temperatures and pressures to optimize the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Cyanazine-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce cyanazine oxide, while reduction can yield cyanazine amine .

Comparison with Similar Compounds

Cyanazine-d5’s deuterated nature makes it particularly valuable in research applications where isotopic labeling is required for accurate quantification and analysis.

Properties

IUPAC Name

2-[[4-chloro-6-(1,1,2,2,2-pentadeuterioethylamino)-1,3,5-triazin-2-yl]amino]-2-methylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN6/c1-4-12-7-13-6(10)14-8(15-7)16-9(2,3)5-11/h4H2,1-3H3,(H2,12,13,14,15,16)/i1D3,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZZBPDKVEFVLFF-SGEUAGPISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=N1)Cl)NC(C)(C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])NC1=NC(=NC(=N1)Cl)NC(C)(C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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